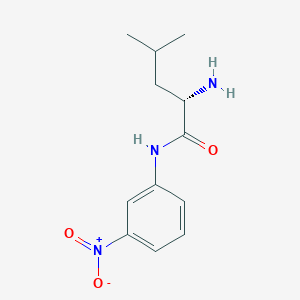
10-Propylacridin-10-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Propylacridin-10-ium bromide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye production, and biological research. The structure of this compound consists of an acridine core with a propyl group attached to the nitrogen atom and a bromide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylacridin-10-ium bromide typically involves the alkylation of acridine. One common method is to react acridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-Propylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10-Propylacridin-10-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-Propylacridin-10-ium bromide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer applications .
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 10-Propylacridin-10-ium bromide.
10-Methylacridin-10-ium bromide: Similar structure with a methyl group instead of a propyl group.
Acridone: An oxidized derivative of acridine.
Uniqueness
This compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
CAS番号 |
63892-99-9 |
|---|---|
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC名 |
10-propylacridin-10-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-11-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
COQAHQREOOTXAF-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)


![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
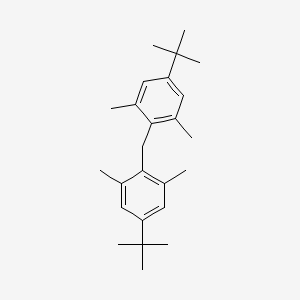
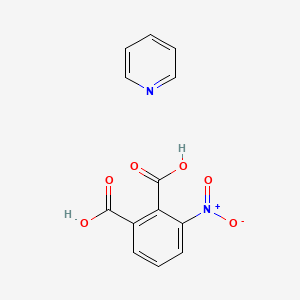

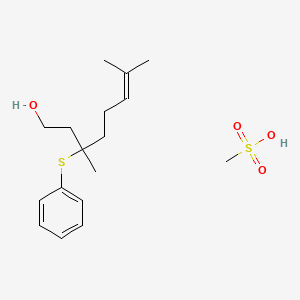
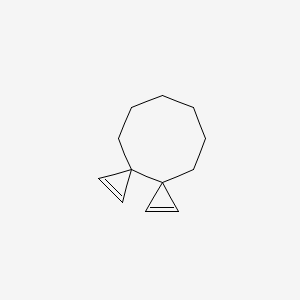
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)

